molecular formula C5H4BrClN2 B595515 2-(Bromomethyl)-3-chloropyrazine CAS No. 1289386-07-7

2-(Bromomethyl)-3-chloropyrazine

Cat. No. B595515
CAS RN: 1289386-07-7
M. Wt: 207.455
InChI Key: RZFUYJOAJOPEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-3-chloropyrazine is an organic compound that belongs to the class of pyrazines. It is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyrazine is not fully understood. However, it is believed to act as a nucleophile in substitution reactions, where it can replace other functional groups in organic compounds. This property makes it useful in the synthesis of various biologically active compounds, including drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Bromomethyl)-3-chloropyrazine are not well documented. However, studies have shown that it has low toxicity and is generally safe for use in laboratory experiments. It is important to note that the compound should be handled with care, as it is a reactive and potentially hazardous substance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Bromomethyl)-3-chloropyrazine in laboratory experiments is its ability to undergo substitution reactions. This property makes it useful in the synthesis of various biologically active compounds, including drugs and pharmaceuticals. Additionally, the compound has low toxicity and is generally safe for use in laboratory experiments. However, one of the limitations of using 2-(Bromomethyl)-3-chloropyrazine is its high reactivity, which requires careful handling and storage.

Future Directions

There are several future directions for the use of 2-(Bromomethyl)-3-chloropyrazine in scientific research. One area of interest is the development of new drugs and pharmaceuticals using the compound as a starting material. Additionally, the compound could be used in the synthesis of new materials with unique properties, such as polymers and coatings. Further research is needed to fully understand the mechanism of action and potential applications of 2-(Bromomethyl)-3-chloropyrazine.
Conclusion
In conclusion, 2-(Bromomethyl)-3-chloropyrazine is a versatile organic compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, a starting material in the synthesis of biologically active compounds, and in the development of new drugs and pharmaceuticals. While the compound has several advantages, its high reactivity requires careful handling and storage. Further research is needed to fully understand the potential applications of 2-(Bromomethyl)-3-chloropyrazine in scientific research.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-3-chloropyrazine involves the reaction between 2,3-dichloropyrazine and formaldehyde in the presence of hydrobromic acid. The reaction is carried out under reflux conditions to obtain the desired product. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-(Bromomethyl)-3-chloropyrazine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions due to its ability to undergo substitution reactions. It is also used as a starting material in the synthesis of various biologically active compounds. Additionally, 2-(Bromomethyl)-3-chloropyrazine has been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

2-(bromomethyl)-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUYJOAJOPEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693746
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-chloropyrazine

CAS RN

1289386-07-7
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.